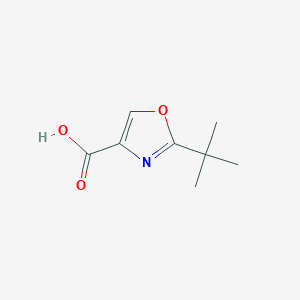

2-(tert-Butyl)oxazole-4-carboxylic acid

Description

BenchChem offers high-quality 2-(tert-Butyl)oxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)oxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-tert-butyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)7-9-5(4-12-7)6(10)11/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWUJKRGBRORLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599903 | |

| Record name | 2-tert-Butyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060816-08-1 | |

| Record name | 2-(1,1-Dimethylethyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butyl-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(tert-Butyl)oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its unique electronic and steric properties allow it to act as a versatile bioisostere for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles. 2-(tert-Butyl)oxazole-4-carboxylic acid, in particular, is a valuable building block in drug discovery, with its sterically demanding tert-butyl group influencing molecular conformation and the carboxylic acid providing a key handle for further chemical elaboration or interaction with biological targets. This guide provides a detailed, in-depth exploration of a reliable synthetic route to this important molecule, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Approach to Synthesis

The most robust and widely applicable method for the synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid involves a two-step sequence:

-

Oxazole Ring Formation: Construction of the ethyl 2-(tert-butyl)oxazole-4-carboxylate intermediate via a modified Robinson-Gabriel synthesis.

-

Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This strategy is advantageous due to the ready availability of the starting materials and the generally high yields achievable in both steps.

Overall Synthetic Scheme

Caption: Overall two-step synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid.

Part 1: Synthesis of Ethyl 2-(tert-Butyl)oxazole-4-carboxylate

The formation of the oxazole ring is achieved through the cyclocondensation of pivalamide with ethyl bromopyruvate. This reaction is a variation of the classic Robinson-Gabriel synthesis, which is a powerful method for constructing oxazoles from α-acylamino ketones.[1] In this case, the reaction between an amide and an α-haloketone provides a direct route to the desired substituted oxazole.

Mechanistic Insights

The reaction proceeds through a series of well-defined steps:

-

N-Alkylation: The nitrogen atom of pivalamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in ethyl bromopyruvate. This initial SN2 reaction forms an N-acylaminoketone intermediate.

-

Enolization: The acidic α-proton of the ketone in the intermediate is removed, leading to the formation of an enolate.

-

Cyclization: The enolate oxygen then attacks the amide carbonyl carbon in an intramolecular nucleophilic acyl substitution.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to afford the aromatic oxazole ring.

The use of a dehydrating agent or thermal conditions facilitates the final dehydration step, driving the reaction towards the formation of the stable aromatic product.

Reaction Mechanism Workflow

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(tert-Butyl)oxazole-4-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Theory and Application

In modern drug discovery and materials science, understanding a molecule's properties at the electronic level is paramount. 2-(tert-Butyl)oxazole-4-carboxylic acid is a heterocyclic compound representing a class of structures that are valuable building blocks in medicinal chemistry.[1] Its utility stems from the specific spatial arrangement of its functional groups—the bulky, lipophilic tert-butyl group, the aromatic oxazole core, and the polar, ionizable carboxylic acid. These features dictate its potential interactions with biological targets.

This guide provides an in-depth, practical framework for performing quantum chemical (QC) calculations on this molecule. As a senior application scientist, my objective is not merely to present a sequence of steps but to instill a strategic understanding of why specific computational choices are made. We will move beyond rote button-pushing to a place of informed scientific inquiry, where computation serves as a powerful predictive tool to elucidate molecular structure, reactivity, and spectroscopic properties before a single physical experiment is conducted.[2] This approach is designed to be a self-validating system, grounding theoretical data in established principles to ensure trustworthy and actionable insights.

I. Theoretical Foundations: Selecting the Right Tools

The bedrock of our investigation is solving the time-independent Schrödinger equation for the molecule. Since an exact solution is impossible for a multi-electron system like ours, we rely on robust approximations.

The Workhorse: Density Functional Theory (DFT)

For a molecule of this size and type, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[2] Unlike wave-function-based methods that grapple with the complexity of a multi-electron wave function, DFT simplifies the problem by demonstrating that the ground-state energy and all other ground-state properties are a functional of the electron density.[3] This is a profound simplification that makes calculations on drug-like molecules tractable.

The accuracy of a DFT calculation hinges on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons. A common and reliable starting point for organic molecules is a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which incorporates a portion of the exact exchange from Hartree-Fock theory.

The Blueprint: Basis Sets

To solve the DFT equations, we must represent the molecular orbitals mathematically. We do this using a set of pre-defined mathematical functions centered on each atom, known as a basis set . The choice of basis set is a critical determinant of accuracy and computational cost.

-

Pople-style basis sets (e.g., 6-31G(d)) : These are computationally efficient and widely used for initial geometry optimizations and frequency calculations of organic molecules. The "6-31G" describes how the core and valence atomic orbitals are represented. The "(d)" suffix is crucial; it adds polarization functions on heavy (non-hydrogen) atoms. These functions provide flexibility to the electron density distribution, which is essential for accurately describing chemical bonds, especially in systems with heteroatoms like the oxygen and nitrogen in the oxazole ring.

-

Correlation-consistent basis sets (e.g., cc-pVDZ) : Developed by Dunning, these sets are designed for systematically converging towards the complete basis set limit and are excellent for high-accuracy energy calculations, though they are more computationally demanding.

For this guide, we will primarily use the B3LYP/6-31G(d) level of theory as it represents a well-validated and cost-effective standard for molecules of this nature.

II. The Computational Workflow: A Step-by-Step Protocol

This section details the complete, self-validating workflow for characterizing 2-(tert-Butyl)oxazole-4-carboxylic acid. We will use the software package as an example, but the principles are directly transferable to other programs like .

Step 1: Building the Initial 3D Structure

Before any calculation, a plausible 3D structure of 2-(tert-Butyl)oxazole-4-carboxylic acid is required.

-

Use a Molecular Editor : Software like GaussView, Avogadro, or ChemDraw is used to sketch the molecule.

-

Initial Cleaning : Perform a quick molecular mechanics-based "clean-up" within the editor. This provides a reasonable starting geometry, saving computational time in the subsequent quantum mechanical optimization.

-

Export Coordinates : Save the structure as a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization

The goal is to find the lowest energy conformation of the molecule on the potential energy surface.

-

Prepare the Input File : The input file is a simple text file that instructs the software on what to do.

-

Causality :

-

%nprocshared=4, %mem=8GB: These lines allocate computational resources (4 CPU cores, 8 GB of memory). Adjust based on your hardware.

-

%chk=...: Creates a checkpoint file to save progress and for subsequent calculations.

-

#p B3LYP/6-31G(d): Specifies the level of theory. #p requests enhanced print output.

-

Opt: This is the keyword that requests a geometry optimization.

-

Freq: This keyword requests a frequency calculation to be run after the optimization completes successfully. This is a crucial step for validation.

-

0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet, as all electrons are paired).

-

-

-

Run the Calculation : Submit this file to the quantum chemistry software.

Step 3: Frequency Analysis and Validation (Trustworthiness Pillar)

This step is non-negotiable and serves as the primary internal validation of your result.

-

Analyze the Output : Once the job is complete, open the output file (e.g., .log or .out).

-

The Critical Check : Search for the vibrational frequencies. A true energy minimum will have zero imaginary frequencies . An imaginary frequency (often listed as a negative value) indicates a saddle point (a transition state), not a stable structure.

-

Troubleshooting : If an imaginary frequency is found, it means the optimization landed on a "hilltop." You must visualize the vibrational mode corresponding to this imaginary frequency, distort the geometry along that mode, and resubmit the optimization. This ensures you are modeling the actual, stable conformation of the molecule.

Step 4: Calculation of Molecular and Spectroscopic Properties

With a validated, optimized geometry, we can now calculate a wide range of properties.

A. Infrared (IR) Spectrum Prediction

The frequency calculation from Step 3 already provides the data needed for an IR spectrum.

-

Methodology : The output file will list the vibrational frequencies (in cm⁻¹) and their corresponding intensities. These can be plotted to generate a theoretical spectrum.

-

Interpretation : Key vibrational modes for 2-(tert-Butyl)oxazole-4-carboxylic acid to look for include:

-

A very broad O-H stretch from the carboxylic acid, typically around 2500-3300 cm⁻¹.[4]

-

A strong C=O stretch from the carboxylic acid, expected around 1700-1760 cm⁻¹.

-

C-H stretches from the tert-butyl group and the oxazole ring (~2900-3100 cm⁻¹).

-

C=N and C=C stretches from the oxazole ring (~1500-1650 cm⁻¹).

-

-

Validation : The calculated frequencies are based on the harmonic oscillator approximation and are often systematically higher than experimental values. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to the calculated frequencies for better agreement with experimental data.[5]

B. Nuclear Magnetic Resonance (NMR) Spectrum Prediction

NMR chemical shifts are highly sensitive to the electronic environment of each nucleus.

-

Methodology : This requires a separate calculation using the optimized geometry. The NMR keyword is used. The Gauge-Independent Atomic Orbital (GIAO) method is the standard.

-

Interpretation : The calculation outputs absolute shielding values (in ppm). To convert these to chemical shifts (δ), you must subtract the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) computed at the exact same level of theory. δsample = σTMS - σsample

-

Validation : Comparing the calculated ¹H and ¹³C NMR spectra with experimentally obtained spectra is a powerful method for structure verification.[6][7] Discrepancies can reveal errors in structural assignment or highlight the limitations of the computational model (e.g., neglect of solvent effects). A recent study on 5-hydroxyoxazole-4-carboxylic acid derivatives demonstrated how comparing calculated and experimental ¹³C chemical shifts could reveal structural instabilities and misinterpretations.[8]

C. Electronic Properties and Reactivity Descriptors

From a single-point energy calculation (a calculation on a fixed geometry), we can extract valuable electronic information.

-

Methodology : Analyze the molecular orbitals from the optimized structure's checkpoint file.

-

Key Properties :

-

HOMO/LUMO : The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

-

Electrostatic Potential (ESP) Surface : This is a map of the electrostatic potential onto the molecule's electron density surface. It visually identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For our molecule, we expect a strong negative potential around the carboxylic acid oxygens and a positive potential near the acidic proton.

-

D. The Role of the Environment: Solvation Models

Calculations performed in the gas phase neglect the significant influence of a solvent. For a molecule with a carboxylic acid, this is a critical consideration.

-

Methodology : Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used and effective choice.[9] To include it, simply add SCRF=(PCM, Solvent=Water) to your route section.

-

Causality : The solvent can stabilize charges, alter conformational preferences, and shift spectroscopic signals. Re-running the optimization and property calculations with a solvent model provides a more realistic picture of the molecule's behavior in a condensed phase, which is essential for drug development applications.

III. Data Presentation and Interpretation

All quantitative data should be summarized for clarity and comparison.

Table 1: Key Geometric Parameters (Gas Phase vs. PCM-Water)

| Parameter | Bond/Angle | Gas Phase (B3LYP/6-31G(d)) | PCM (Water, B3LYP/6-31G(d)) |

| Bond Length | C=O (Carboxyl) | Calculated Value (Å) | Calculated Value (Å) |

| Bond Length | O-H (Carboxyl) | Calculated Value (Å) | Calculated Value (Å) |

| Bond Length | C-O (Ring) | Calculated Value (Å) | Calculated Value (Å) |

| Dihedral Angle | C(ring)-C(carboxyl)-O-H | Calculated Value (°) | Calculated Value (°) |

Note: Table to be filled with actual calculated data.

Table 2: Calculated Vibrational Frequencies and Spectroscopic Data

| Property | Calculated Value | Scaled/Corrected Value | Experimental Target |

| IR Frequencies (cm⁻¹) | |||

| C=O Stretch | Calculated Value | Value x 0.96 | ~1700-1760 |

| O-H Stretch | Calculated Value | Value x 0.96 | ~2500-3300 (Broad)[4] |

| ¹³C NMR Shifts (ppm) | |||

| C (Carboxyl) | Calculated Shielding | Calculated Shift vs. TMS | ~160-180[4] |

| C (tert-Butyl, quat.) | Calculated Shielding | Calculated Shift vs. TMS | Expected Value |

| Electronic Properties | |||

| HOMO Energy | Calculated Value (eV) | - | - |

| LUMO Energy | Calculated Value (eV) | - | - |

| HOMO-LUMO Gap | Calculated Value (eV) | - | - |

Note: Table to be filled with actual calculated data. Experimental target values are typical ranges for these functional groups.

IV. Conclusion: From Data to Insight

This guide has outlined a rigorous and self-validating workflow for the computational characterization of 2-(tert-Butyl)oxazole-4-carboxylic acid. By employing Density Functional Theory, we can reliably predict the molecule's three-dimensional structure, vibrational and NMR spectra, and electronic properties. The emphasis on validation, particularly through frequency analysis, ensures the scientific integrity of the results.

For researchers in drug development, these calculated properties are not abstract numbers. The electrostatic potential map provides a roadmap for potential hydrogen bonding and electrostatic interactions within a protein's active site. The HOMO-LUMO gap offers insights into the molecule's stability and potential for undergoing metabolic reactions. Finally, the predicted spectra serve as a powerful tool to confirm the identity and purity of a synthesized compound, closing the loop between theoretical design and experimental reality. Adherence to this structured, causality-driven approach transforms quantum chemistry from a complex theoretical discipline into an indispensable practical tool in the scientific arsenal.

References

-

Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A, 111(45), 11683–11700. [Link]

-

Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the modern application of DFT calculations to organic chemistry: procedures and basis sets. Nature Protocols, 9(3), 643–666. [Link]

-

Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73–78. [Link]

-

Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105–5154. [Link]

-

Williamson, R. T., et al. (2025). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst. [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999–3094. [Link]

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

-

Baltrusaitis, J., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. Journal of Cheminformatics. [Link]

-

S. J. Smith, et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Nature Communications. [Link]

-

Karakaş, D., & Taka, E. (2020). DFT study of the acid-catalyzed esterification reaction mechanism of methanol with carboxylic acid and its halide derivatives. ResearchGate. [Link]

-

Karpińska, K., & Ziółkowski, P. (2021). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Pharmaceutics. [Link]

-

Merck & Co., Inc. (2023). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. [Link]

-

Wiley Analytical Science. (2006). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Spectroscopy Online. (2021). Carboxylic Acid Ir Spectrum. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods - Analyst (RSC Publishing) DOI:10.1039/D5AN00240K [pubs.rsc.org]

- 7. 12. Validation case study: Matching NMR spectra to composition of the molecule — From Text to Insight: Large Language Models for Materials Science Data Extraction [matextract.pub]

- 8. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

thermal stability of 2-(tert-Butyl)oxazole-4-carboxylic acid

An In-Depth Technical Guide to the Thermal Stability of 2-(tert-Butyl)oxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the , a representative heterocyclic carboxylic acid. While specific experimental data for this compound is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of thermal analysis, structural chemistry, and data from analogous compounds to present a robust methodology. We will explore the theoretical underpinnings of its potential degradation pathways and provide detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is designed to be a self-validating system for researchers, explaining not just the "how" but the critical "why" behind experimental design and data interpretation.

Introduction: The Imperative of Thermal Stability in Drug Development

In pharmaceutical development, understanding a molecule's response to thermal stress is paramount. Thermal instability can lead to degradation, impurity formation, and loss of potency, posing significant risks to patient safety and product viability. 2-(tert-Butyl)oxazole-4-carboxylic acid, with its distinct oxazole core, carboxylic acid functionality, and bulky tert-butyl group, presents a unique combination of structural motifs whose interplay dictates its thermal behavior.

The oxazole ring is a common scaffold in medicinal chemistry, valued for its electronic properties and ability to engage in hydrogen bonding. However, the stability of the overall molecule is not guaranteed by the aromaticity of its core. The substituents play a decisive role. This guide provides the scientific rationale and practical workflows to thoroughly characterize the thermal properties of such compounds, ensuring that data generated is robust, reproducible, and directly applicable to formulation, manufacturing, and storage decisions.

Structural Analysis and Predicted Thermal Liabilities

A molecule's structure is the primary determinant of its thermal stability. The key functional groups within 2-(tert-Butyl)oxazole-4-carboxylic acid each contribute to its overall thermal profile.

-

Oxazole Ring: The 1,3-oxazole ring is an aromatic heterocycle. Generally, oxazoles are considered thermally stable entities that do not readily decompose at high temperatures.[1] Their stability is comparable to other five-membered aromatic heterocycles, though they can be susceptible to ring-opening under certain harsh conditions or if activated by specific substituents.[2]

-

Carboxylic Acid Group: The carboxylic acid moiety is the most probable site of initial thermal degradation. Carboxylic acids, particularly when attached to aromatic or heteroaromatic rings, are known to undergo thermal decarboxylation, releasing carbon dioxide (CO₂).[3][4] This reaction is often catalyzed by heat and can proceed through a concerted mechanism, especially in molecules with specific stereoelectronic features.[4]

-

tert-Butyl Group: The bulky tert-butyl group is generally stable but can be susceptible to elimination reactions at very high temperatures, leading to the formation of isobutylene gas. However, this degradation pathway typically requires more energy than decarboxylation.

Based on this analysis, the most likely primary thermal degradation pathway for this molecule is decarboxylation.

Potential Thermal Decomposition Pathways

The thermal decomposition of 2-(tert-Butyl)oxazole-4-carboxylic acid can be hypothesized to proceed via several pathways, with decarboxylation being the most energetically favorable.

Caption: Potential thermal degradation pathways for the title compound.

Experimental Methodology for Thermal Stability Assessment

A comprehensive evaluation of thermal stability requires a multi-faceted approach. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques, providing complementary information on mass loss and energetic transitions, respectively.[5][6][7]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It directly identifies the temperature at which the material begins to decompose or lose volatile components.

Experimental Protocol: TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials. This is a non-negotiable step for data integrity.

-

Sample Preparation: Place 3-5 mg of 2-(tert-Butyl)oxazole-4-carboxylic acid powder into a clean, tared TGA pan (platinum or alumina). An accurate sample mass is crucial for quantitative analysis.

-

Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min. An inert atmosphere is chosen to study the intrinsic thermal stability without oxidative effects.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal homogeneity.

-

Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (T_onset) of decomposition, defined as the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC): Characterizing Physical Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect exothermic decomposition events that may not be associated with mass loss.[6]

Experimental Protocol: DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Pan Sealing: Crimp the pan with a lid. For initial screening, a pinhole lid is recommended. This allows volatiles from decomposition to escape, preventing a pressure buildup that could shift the transition temperatures. For precise melting point determination without decomposition, a hermetically sealed pan should be used.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the anticipated melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.

-

-

Data Analysis: Analyze the resulting heat flow curve to identify endothermic events (melting) and exothermic events (decomposition or crystallization). Determine the melting temperature (T_m) from the peak of the endotherm and the enthalpy of fusion (ΔH_fus) from the integrated peak area.

Data Presentation and Interpretation: A Hypothetical Case Study

As no specific experimental data is publicly available, we present a hypothetical dataset for 2-(tert-Butyl)oxazole-4-carboxylic acid to illustrate the interpretation process. These values are based on analogous structures, such as 4-Oxazolecarboxylic acid, which has a reported melting point of 138-142 °C.[9]

Table 1: Hypothetical TGA Data Summary

| Parameter | Value | Interpretation |

| T_onset (Nitrogen) | ~215 °C | Onset of significant thermal decomposition. |

| Mass Loss at 250 °C | ~26% | Corresponds closely to the theoretical mass loss for decarboxylation (loss of CO₂, ~26.0%). |

| Residual Mass at 400°C | < 5% | Indicates nearly complete decomposition at higher temperatures. |

Table 2: Hypothetical DSC Data Summary

| Parameter | Value | Interpretation |

| Melting Endotherm (T_m) | ~155 °C | Sharp peak indicating the melting point of the crystalline solid. |

| Enthalpy of Fusion (ΔH_fus) | ~28 kJ/mol | Energy required to melt the sample, indicative of crystal lattice energy. |

| Decomposition Exotherm | Broad peak starting ~220 °C | An exothermic event confirming decomposition, consistent with TGA data. |

The combined TGA and DSC data strongly suggest that 2-(tert-Butyl)oxazole-4-carboxylic acid is a crystalline solid that melts around 155 °C and subsequently undergoes thermal decomposition starting around 215 °C, primarily through a decarboxylation pathway.

Integrated Workflow for Thermal Stability Assessment

The logical flow for a comprehensive thermal stability assessment is a systematic process that ensures data quality and completeness.

Caption: A comprehensive workflow for thermal stability assessment.

Conclusion

This technical guide outlines a robust, scientifically-grounded framework for assessing the . While direct experimental data remains to be published, a thorough analysis of its molecular structure suggests that the primary thermal liability is the carboxylic acid group, which is prone to decarboxylation. The oxazole core and tert-butyl group are expected to be more stable.

The definitive assessment relies on the meticulous application of instrumental techniques, primarily TGA and DSC.[7] By following the detailed protocols and interpretation logic presented herein, researchers and drug development professionals can confidently characterize the thermal properties of this and related heterocyclic compounds. This foundational knowledge is indispensable for making informed decisions throughout the pharmaceutical development lifecycle, from lead optimization to final product formulation, ensuring the delivery of safe and stable medicines.

References

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

-

The Decarboxylation of Carboxylic Acids and Their Salts. (2023, January 22). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

DSC and TGA thermograms of the small molecules. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 28, 2026, from [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Digital Commons @ Andrews University. Retrieved January 28, 2026, from [Link]

-

Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

Oxazole. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

-

Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Retrieved January 28, 2026, from [Link]

-

Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved January 28, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 28, 2026, from [Link]

-

The Thermal Amidation of Carboxylic Acids Revisited. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

-

Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996, April 15). ACS Publications. Retrieved January 28, 2026, from [Link]

-

2-Amino-1,3-oxazole-4-carboxylic acid | C4H4N2O3. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved January 28, 2026, from [Link]

-

Decarboxylation Reaction Mechanism. (2018, May 11). YouTube. Retrieved January 28, 2026, from [Link]

-

Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]

-

A Theoretical Analysis of a 1,3-Oxazole Derivative used as an Antifungal Active Agent that Varies with Ambient Temperature. (n.d.). TSI Journals. Retrieved January 28, 2026, from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PubMed Central (PMC). Retrieved January 28, 2026, from [Link]

-

Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. (2026, January 20). ChemRxiv. Retrieved January 28, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tainstruments.com [tainstruments.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. libjournals.unca.edu [libjournals.unca.edu]

- 9. 4-オキサゾールカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(tert-Butyl)oxazole-4-carboxylic acid: A Focus on pKa Determination

For distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of 2-(tert-Butyl)oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a directly reported experimental value, this document outlines the theoretical considerations for estimating its pKa, detailed protocols for its experimental determination, and the application of computational methods for its prediction. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel oxazole derivatives.

Introduction: The Significance of pKa in Drug Discovery and Development

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the behavior of a molecule in a biological system. It dictates the extent of ionization at a given pH, which in turn governs essential properties such as solubility, membrane permeability, and receptor binding affinity. For a molecule like 2-(tert-Butyl)oxazole-4-carboxylic acid, the pKa of its carboxylic acid moiety is a key determinant of its pharmacokinetic and pharmacodynamic profile. An accurate understanding of its pKa is therefore paramount for its rational design and development as a potential therapeutic agent.

Theoretical Estimation of pKa: Unraveling the Electronic Influences

The acidity of a carboxylic acid is fundamentally determined by the stability of its conjugate base, the carboxylate anion.[1] Various electronic and structural factors can influence this stability, thereby modulating the pKa.[1][2][3]

The Oxazole Ring: An Electron-Withdrawing Heterocycle

The oxazole ring, being a heteroaromatic system containing two heteroatoms (nitrogen and oxygen), is inherently electron-withdrawing. This property arises from the inductive effect of the electronegative heteroatoms and the overall aromatic character of the ring. This electron withdrawal delocalizes the negative charge of the carboxylate anion, leading to its stabilization and a corresponding increase in the acidity (lower pKa) of the carboxylic acid compared to a simple aliphatic carboxylic acid.

The 2-(tert-Butyl) Substituent: An Electron-Donating Group

Conversely, the tert-butyl group at the 2-position of the oxazole ring is an electron-donating group through an inductive effect.[4] This donation of electron density to the oxazole ring can partially counteract the ring's electron-withdrawing nature. This effect would tend to destabilize the carboxylate anion, thereby decreasing the acidity and increasing the pKa.

Positional Isomerism: 4-Carboxylic Acid

The position of the carboxylic acid group at the 4-position is crucial. The electronic influence of the substituents will be transmitted through the oxazole ring to the carboxylate. The interplay between the electron-withdrawing nature of the oxazole ring itself and the electron-donating tert-butyl group will ultimately determine the final pKa value.

Comparative Analysis with Related Structures

Experimental Determination of pKa

Accurate determination of the pKa requires rigorous experimental methodology. The following protocols are standard in the field and are recommended for obtaining a reliable pKa value for 2-(tert-Butyl)oxazole-4-carboxylic acid.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[7]

Protocol:

-

Sample Preparation: A precisely weighed amount of 2-(tert-Butyl)oxazole-4-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or acetonitrile) to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., KCl or KNO3).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the ionized and non-ionized forms of the molecule exhibit different UV-Vis absorption spectra.[8]

Protocol:

-

Spectral Analysis: The UV-Vis spectra of 2-(tert-Butyl)oxazole-4-carboxylic acid are recorded in a series of buffer solutions with a range of known pH values.

-

Wavelength Selection: A wavelength at which the absorbance difference between the protonated and deprotonated species is maximal is chosen for analysis.

-

Data Collection: The absorbance at the selected wavelength is measured for each buffer solution.

-

Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the appropriate Henderson-Hasselbalch-derived equation. The inflection point of the resulting sigmoid curve corresponds to the pKa.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be employed to determine pKa values by monitoring the chemical shift changes of specific protons as a function of pH.[8][9]

Protocol:

-

Sample Preparation: A series of solutions of the compound are prepared in buffers of varying pH.

-

NMR Spectra Acquisition: ¹H NMR spectra are recorded for each sample.

-

Chemical Shift Monitoring: The chemical shift of a proton close to the carboxylic acid group is monitored.

-

Data Analysis: The chemical shift data is plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[8]

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[10][11]

Quantum Mechanical Methods

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions.[12][13] These methods involve calculating the Gibbs free energy of the acid and its conjugate base in both the gas phase and in solution, often using a polarizable continuum model (PCM) to simulate the solvent.[13]

Caption: A simplified workflow for quantum mechanical pKa prediction.

Empirical and QSAR-Based Methods

Several software packages utilize empirical methods and Quantitative Structure-Activity Relationship (QSAR) models to predict pKa.[11][14][15] These programs often rely on large databases of experimentally determined pKa values and use fragment-based approaches or Hammett-type equations to make predictions based on the chemical structure.[14]

| Prediction Method | Principle | Advantages | Disadvantages |

| Quantum Mechanics (DFT) | First-principles calculations of free energies.[12][13] | High accuracy for novel structures. | Computationally intensive. |

| Empirical/QSAR | Based on experimental data of similar structures.[11][14] | Fast and suitable for high-throughput screening. | Less accurate for compounds with novel scaffolds. |

Synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid

The synthesis of oxazole-4-carboxylic acid derivatives can be achieved through various synthetic routes.[16][17][18] A common approach involves the cyclization of suitable precursors. For the title compound, a potential synthetic strategy could involve the reaction of a protected amino acid derivative with a suitable carbonyl compound, followed by cyclization and deprotection. The specific details of the synthesis are beyond the scope of this guide but are a prerequisite for experimental pKa determination.

Conclusion and Future Directions

While an experimental pKa value for 2-(tert-Butyl)oxazole-4-carboxylic acid is not currently available in the public domain, this technical guide provides a robust framework for its estimation and determination. The interplay of the electron-donating tert-butyl group and the electron-withdrawing oxazole ring suggests a pKa value likely in the range of 4-5. For drug development purposes, an experimental determination using potentiometric titration is strongly recommended to obtain a precise and reliable value. Further studies could also explore the synthesis and pKa determination of a series of 2-alkyloxazole-4-carboxylic acids to establish a clear structure-acidity relationship. This fundamental physicochemical data will be invaluable for the future design and optimization of oxazole-based compounds in various scientific and therapeutic applications.

References

- C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base - ChemRxiv. (2026). ChemRxiv.

- pKa Data Compiled by R. Williams. (2022).

- 5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3 | CID 11030244. PubChem.

- Development of Methods for the Determin

- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025).

- factors affecting the value of pKa Ka of carboxylic acids. Doc Brown's Chemistry.

- Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs.

- Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.

- Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model.

- Acidity of Carboxylic Acids. (2020). Chemistry LibreTexts.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).

- How To Easily Rank Carboxylic Acids Like A Pro. (2025). YouTube.

- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz

- pKa. ECETOC.

- pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps.

- (PDF) pKa constant determination of two triazole herbicides : Tebuconazole and Penconazole.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.

- 2-[N-(tert-butoxycarbonyl)aminomethyl]oxazole-4-carboxylic acid | CAS 182120-90-7. SCBT.

- Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxyl

- 2-Amino-1,3-oxazole-4-carboxylic acid | C4H4N2O3 | CID 21955402. PubChem.

- MoKa - pKa modelling. Molecular Discovery.

- Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.

- 5-(tert-Butyl)oxazole-2-carboxylic acid(potassium). ChemScene.

- Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a.

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.

- 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120. PubChem.

- 4-Oxazolecarboxylic acid 97 23012-13-7. Sigma-Aldrich.

Sources

- 1. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 2. factors affecting the value of pKa Ka of carboxylic acids, reactions of carboxylic acids with metals, oxides, hydroxides, carbonates, the hydrogencarbonate test for acids doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Oxazolecarboxylic acid 97 23012-13-7 [sigmaaldrich.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acdlabs.com [acdlabs.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pKa - ECETOC [ecetoc.org]

- 15. MoKa - pKa modelling [moldiscovery.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Versatile Synthon: 2-(tert-Butyl)oxazole-4-carboxylic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desired functionalities. Among these, heterocyclic scaffolds hold a place of prominence due to their prevalence in biologically active compounds and functional materials. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-(tert-Butyl)oxazole-4-carboxylic acid , a versatile and sterically defined building block for organic synthesis.

The inherent chemical features of this molecule—a stable, electron-rich oxazole ring, a sterically demanding tert-butyl group, and a reactive carboxylic acid handle—offer a unique combination of properties that can be strategically exploited in synthetic campaigns. The tert-butyl group can impart increased metabolic stability and improved pharmacokinetic profiles in drug candidates by sterically shielding adjacent functionalities from enzymatic degradation. Furthermore, the oxazole core serves as a bioisostere for amide and ester groups, often leading to enhanced cell permeability and oral bioavailability.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is critical for its effective application in synthesis. The following table summarizes key computed and experimental data for 2-(tert-Butyl)oxazole-4-carboxylic acid and its isomers, providing a basis for solvent selection, reaction condition optimization, and purification strategies.

| Property | 2-(tert-Butyl)oxazole-4-carboxylic acid (Predicted/Analogous Data) | 5-(tert-Butyl)oxazole-2-carboxylic acid (PubChem CID: 11030244)[2] | Notes |

| Molecular Formula | C₈H₁₁NO₃ | C₈H₁₁NO₃ | Identical |

| Molecular Weight | 169.18 g/mol | 169.18 g/mol | Identical |

| XLogP3 | ~1.9 | 1.9 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donor Count | 1 | 1 | From the carboxylic acid proton. |

| Hydrogen Bond Acceptor Count | 3 | 3 | Oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen. |

| pKa | ~3-4 (Estimated) | Not available | Expected to be in the typical range for carboxylic acids. |

| Appearance | White to off-white solid (Expected) | Not available | Typical for small organic acids. |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, EtOH, DMF, DMSO). Limited solubility in non-polar solvents and water. | Not available | General solubility profile for similar compounds. |

Handling and Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. Avoid contact with strong oxidizing agents and strong bases. For long-term storage, refrigeration is recommended.

Synthetic Accessibility

The synthesis of 2-(tert-butyl)oxazole-4-carboxylic acid can be envisioned through established oxazole formation methodologies. A plausible and efficient route involves the condensation of an α-hydroxy ketone with pivalamide, followed by oxidation. A conceptually similar synthesis has been reported for the analogous 2-tert-Butyl-1,3-thiazole-4-carboxylic acid, which proceeds from the corresponding ester.[3]

Application in Synthesis: Activation and Coupling Protocols

The carboxylic acid moiety of 2-(tert-Butyl)oxazole-4-carboxylic acid is the primary functional handle for its incorporation into larger molecules. This is typically achieved through the formation of amide or ester bonds. The choice of coupling reagent and reaction conditions is critical to ensure high yields and purity, especially when dealing with sensitive or sterically hindered substrates.

Part 1: Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, and 2-(tert-butyl)oxazole-4-carboxylic acid is an excellent substrate for creating a diverse library of amide derivatives.[4] The selection of the appropriate coupling reagent is often dependent on the nucleophilicity of the amine and the desired reaction conditions.

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent suitable for a broad range of amines, including those with low nucleophilicity.[5]

Workflow for HATU-mediated Amide Coupling:

Figure 1: General workflow for HATU-mediated amide coupling.

Detailed Step-by-Step Protocol:

-

Preparation: To a solution of 2-(tert-Butyl)oxazole-4-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M), add the desired amine (1.0-1.2 eq.).

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to the reaction mixture.

-

Coupling Reagent Addition: Add HATU (1.1-1.5 eq.) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Insights: The use of HATU in combination with a non-nucleophilic base like DIPEA efficiently generates a highly reactive O-acylisourea intermediate, which readily undergoes nucleophilic attack by the amine.[6] This method is particularly effective for coupling with anilines and other weakly basic amines.

For particularly challenging couplings involving sterically hindered amines, conversion of the carboxylic acid to the more reactive acyl chloride can be advantageous.

Workflow for Acyl Chloride-mediated Amide Coupling:

Figure 2: Workflow for amide coupling via an acyl chloride intermediate.

Detailed Step-by-Step Protocol:

-

Acyl Chloride Formation: To a solution of 2-(tert-Butyl)oxazole-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5-2.0 eq.) and a catalytic amount of DMF at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude 2-(tert-butyl)oxazole-4-carbonyl chloride.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add the sterically hindered amine (1.0-1.2 eq.) and a base such as pyridine or triethylamine (2.0 eq.) at 0 °C.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir until completion. Perform a standard aqueous work-up as described in Protocol 1.

-

Purification: Purify the product by flash column chromatography.

Causality and Insights: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, enabling reactions with less nucleophilic or sterically demanding amines. The use of a non-nucleophilic solvent like DCM is crucial during the acyl chloride formation to prevent side reactions.

Part 2: Ester Bond Formation

The synthesis of esters from 2-(tert-Butyl)oxazole-4-carboxylic acid can be achieved through various methods, with the Fischer esterification being a classical approach and carbodiimide-mediated couplings offering milder conditions.

For the synthesis of simple alkyl esters (e.g., methyl, ethyl), the Fischer esterification provides a straightforward and cost-effective method.[7]

Workflow for Fischer Esterification:

Figure 3: General workflow for Fischer esterification.

Detailed Step-by-Step Protocol:

-

Reaction Setup: Dissolve 2-(tert-Butyl)oxazole-4-carboxylic acid in the desired alcohol (e.g., methanol or ethanol), which acts as both the solvent and the reagent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

-

Heating: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction is driven to completion by the large excess of the alcohol.[8]

-

Work-up: After cooling to room temperature, carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the ester with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the ester by distillation or column chromatography.

Causality and Insights: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] This method is generally suitable for primary and secondary alcohols.

For more complex or acid-sensitive alcohols, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a preferred method due to its mild reaction conditions.[9]

Workflow for Steglich Esterification:

Figure 4: Workflow for DCC/DMAP-mediated Steglich esterification.

Detailed Step-by-Step Protocol:

-

Preparation: Dissolve 2-(tert-Butyl)oxazole-4-carboxylic acid (1.0 eq.), the alcohol (1.0-1.2 eq.), and DMAP (0.1-0.2 eq.) in anhydrous DCM.

-

DCC Addition: Cool the solution to 0 °C and add a solution of DCC (1.1-1.3 eq.) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter off the DCU precipitate and wash the filter cake with DCM.

-

Work-up and Purification: Concentrate the filtrate and purify the crude ester by flash column chromatography.

Causality and Insights: DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium species that is then attacked by the alcohol. This method is highly efficient for a wide range of alcohols, including some tertiary alcohols.[10]

Conclusion

2-(tert-Butyl)oxazole-4-carboxylic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique structural features provide opportunities to fine-tune the physicochemical and pharmacological properties of target compounds. The protocols detailed in this application note offer robust and adaptable methods for the incorporation of this synthon into diverse molecular frameworks, empowering researchers in their pursuit of novel drugs and materials.

References

- C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base. ChemRxiv. (2026).

- Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. (n.d.).

-

5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3. PubChem. (n.d.). [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. (n.d.). [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. (2025). [Link]

-

Esterification - alcohols and carboxylic acids. Chemguide. (n.d.). [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. (n.d.). [Link]

-

Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. PMC. (2024). [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. (2017). [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. (n.d.). [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. (n.d.). [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. (2025). [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. ResearchGate. (n.d.). [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. (n.d.). [Link]

-

How to Make Esters through Esterification | Examples Explained!. YouTube. (2023). [Link]

-

Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation: Parallel, one-pot amide couplings and ML-guided substrate scope design. ChemRxiv. (2022). [Link]

- Oxazole compound and pharmaceutical composition.

-

Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. (n.d.). [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. (2018). [Link]

-

Making esters from alcohols and acids. RSC Education. (n.d.). [Link]

- Protein kinase B inhibitors.

-

Accessing Diverse Azole Carboxylic Acid Building Blocks via Mild C-H Carboxylation: Parallel, One-Pot Amide Couplings and Machine-Learning-Guided Substrate Scope Design. PubMed. (2022). [Link]

-

2-Amino-1,3-oxazole-4-carboxylic acid. PubChem. (n.d.). [Link]

-

Amide Synthesis. Fisher Scientific. (n.d.). [Link]

-

Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents. PubMed. (2013). [Link]

- Process for the synthesis of trisubstituted oxazoles.

-

2-isopropyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis. (n.d.). [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (2022). [Link]

Sources

- 1. Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3 | CID 11030244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Robinson-Gabriel Synthesis for 2-tert-butyloxazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-tert-butyloxazoles

The oxazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and synthetic compounds.[1][2] Among substituted oxazoles, the 2-tert-butyl variant presents a unique combination of steric bulk and electronic properties. The tert-butyl group can enhance metabolic stability by shielding the oxazole ring from enzymatic degradation, a desirable trait in drug design.[3] This makes the efficient synthesis of 2-tert-butyloxazoles a topic of significant interest for drug development professionals aiming to optimize lead compounds.

The Robinson-Gabriel synthesis, a classic and robust method for oxazole formation, provides a direct route to these valuable scaffolds.[4] It involves the cyclodehydration of a 2-acylamino-ketone, a transformation that has been refined over the years to accommodate a wide range of substrates.[4][5] This application note provides a detailed examination of the Robinson-Gabriel synthesis for preparing 2-tert-butyloxazoles, covering the underlying mechanism, a step-by-step protocol, and critical experimental considerations.

Mechanistic Insights: The "Why" Behind the Synthesis

The Robinson-Gabriel synthesis proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[5][6] Understanding the causality behind each step is crucial for troubleshooting and optimizing the reaction.

Step 1: Protonation of the Ketone Carbonyl. The reaction is initiated by the protonation of the ketone carbonyl group by a strong acid, typically sulfuric acid or polyphosphoric acid. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Step 2: Intramolecular Nucleophilic Attack. The lone pair of electrons on the amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This step forms a five-membered cyclic intermediate, a hemiaminal-like structure.

Step 3: Dehydration to Form the Oxazole Ring. The cyclic intermediate then undergoes dehydration, driven by the formation of a stable aromatic oxazole ring. The acidic conditions facilitate the elimination of a water molecule, leading to the final 2,5-disubstituted or 2,4,5-trisubstituted oxazole product.[5][6]

The choice of a potent dehydrating agent is critical for driving the reaction to completion.[4] While classical conditions often employ concentrated sulfuric acid, modern variations have explored milder and more efficient reagents.[7]

Visualizing the Synthesis

Reaction Mechanism

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Experimental Workflow

Caption: General experimental workflow for the Robinson-Gabriel synthesis.

Detailed Experimental Protocol: Synthesis of a Model 2-tert-butyloxazole

This protocol describes the synthesis of 2-tert-butyl-5-phenyloxazole as a representative example.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 2-(Pivaloylamino)acetophenone | C₁₃H₁₇NO₂ | 219.28 | 2.19 g | 10 mmol | Starting material |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 mL | - | Dehydrating agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Extraction solvent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 30 mL | - | For neutralization |

| Brine | - | - | 20 mL | - | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | Drying agent |

| Silica Gel | SiO₂ | 60.08 | - | - | For chromatography |

| Hexanes/Ethyl Acetate | - | - | - | - | Eluent for chromatography |

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated area.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(pivaloylamino)acetophenone (2.19 g, 10 mmol).

-

Addition of Dehydrating Agent: Carefully add concentrated sulfuric acid (10 mL) to the starting material at 0 °C (ice bath). The addition should be done dropwise to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water (100 mL).

-

Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient as the eluent to afford the pure 2-tert-butyl-5-phenyloxazole.

-

Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Field-Proven Insights and Troubleshooting

-

Choice of Dehydrating Agent: While concentrated sulfuric acid is effective, polyphosphoric acid (PPA) can sometimes give higher yields, although the work-up can be more challenging. For sensitive substrates, milder reagents like trifluoroacetic anhydride or Burgess reagent can be employed.[7][8]

-

Reaction Temperature: The optimal temperature can vary depending on the substrate. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.

-

Substrate Scope: The Robinson-Gabriel synthesis is generally tolerant of a variety of functional groups. However, substrates with acid-sensitive groups may require protection or the use of alternative, milder conditions.

-

One-Pot Syntheses: For increased efficiency, one-pot procedures combining the formation of the 2-acylamino-ketone with the subsequent Robinson-Gabriel cyclization have been developed.[9] These methods can streamline the synthesis and improve overall yield.

Broader Applications in Drug Development

The oxazole scaffold is a privileged structure in drug discovery, present in numerous compounds with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[10][11] The ability to efficiently synthesize substituted oxazoles like the 2-tert-butyl derivatives is therefore of high value. The robust and versatile nature of the Robinson-Gabriel synthesis makes it a key tool in the medicinal chemist's arsenal for the rapid generation of novel oxazole-containing compounds for biological screening.

References

-

Wikipedia. Robinson–Gabriel synthesis.

-

ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts.

-

Semantic Scholar. Robinson–Gabriel synthesis.

-

ResearchGate. Robinson–Gabriel synthesis | Request PDF.

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

-

ResearchGate. Scheme.3. The Robinson-Gabriel synthesis for oxazole.

-

Master Organic Chemistry. The Gabriel Synthesis.

-

YouTube. Robinson-Gabriel synthesis of oxazoles | Organic Chemistry.

-

ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF.

-

Macmillan Group. Oxazole.

-

Scribd. 5-Iii) Sem 4 | PDF.

-

ResearchGate. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles | Request PDF.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.

-

PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

-

ResearchGate. Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?

-

Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

-

PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

-

Hypha Discovery. Small but mighty: the impact of tertiary alcohols in drug design.

-

Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

-

PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).

-

ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

Sources

- 1. researchgate.net [researchgate.net]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. scribd.com [scribd.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: A Guide to the Synthesis of Functionalized Oxazoles

A Note to the Researcher: The request specified the "Cook-Heilbron synthesis for functionalized oxazoles." It is a point of scientific precision to clarify that the Cook-Heilbron synthesis is a named reaction for the formation of 5-aminothiazoles , not oxazoles.[1][2] This reaction, first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[1]

Given the interest in functionalized oxazoles for drug development, this guide has been structured to provide a detailed and practical overview of a premier and highly versatile method for their synthesis: the Van Leusen Oxazole Synthesis . This approach offers a reliable and broadly applicable pathway to a wide array of substituted oxazoles, which are key scaffolds in medicinal chemistry.[3][4]

The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry